N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide
Description
N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide (CAS: 2090407-66-0) is a chiral acetamide derivative featuring a piperidine ring substituted with an ethylamino side chain and an N-ethyl-acetamide group. Its molecular formula is C₁₁H₂₃N₃O (MW: 213.32 g/mol) . The compound has been referenced under synonyms such as AM94976 and SB49133, suggesting its exploration in pharmacological or chemical studies .
Properties
IUPAC Name |
N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-3-14(10(2)15)11-5-4-7-13(9-11)8-6-12/h11H,3-9,12H2,1-2H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLJFUQFJLVJRD-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)CCN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCCN(C1)CCN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide can be achieved through several methods. One common approach involves the reaction of piperidine derivatives with ethyl acetamide under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically conducted under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide oxides, while reduction reactions may produce reduced derivatives of the compound .
Scientific Research Applications
N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Derivatives
Below is a comparative analysis of the target compound and its analogues, focusing on substituents, stereochemistry, and molecular properties.
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide | 2090407-66-0 | 213.32 | R-configuration, ethyl-amino side chain |
| (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide | Not provided | ~212.28 (calculated) | Hydroxyimino group instead of ethyl-acetamide |
| N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide | 1401668-09-4 | 269.39 | Additional S-2-amino-3-methyl-butyryl group |
| N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide | 1354017-44-9 | 213.32 | S-enantiomer of the target compound |
| SR142801 (pharmacological analogue) | Not provided | ~525.42 (estimated) | Benzoyl and dichlorophenyl substituents |
Detailed Analysis of Analogues
(E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide
- Synthesis : Prepared via two methods (A: 68% yield; B: 72% yield) with analytical validation (TLC Rf = 0.40, NMR, HRMS) .
- Implications: The hydroxyimino group may enhance polarity, affecting solubility or receptor binding compared to the target compound .
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide
- Structural Features: Incorporates an S-2-amino-3-methyl-butyryl group, increasing molecular weight (269.39 vs. 213.32) and steric bulk .
- Functional Impact : The butyryl group could enhance lipophilicity, influencing membrane permeability or metabolic stability in biological systems.
Enantiomeric Form: S-Configuration
- Key Difference : The S-enantiomer (CAS: 1354017-44-9) shares the same molecular formula but differs in stereochemistry at the piperidin-3-yl position .
- Biological Relevance : Enantiomers often exhibit divergent pharmacological activities; this highlights the need for chiral resolution in drug development .
SR142801
- Structural Complexity : Features benzoyl and dichlorophenyl groups, significantly increasing molecular weight (~525.42) .
Biological Activity
N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₈N₂O₂, with a molecular weight of approximately 198.28 g/mol. The compound features a piperidine ring, an acetamide group, and an aminoethyl side chain, which contribute to its biological reactivity.
| Property | Details |
|---|---|
| IUPAC Name | N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-ethylacetamide |
| Molecular Formula | C₁₁H₁₈N₂O₂ |
| Molecular Weight | 198.28 g/mol |
| CAS Number | 1401668-46-9 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may act as an enzyme inhibitor or receptor modulator, influencing metabolic pathways and cellular processes.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects in various conditions.
- Receptor Interaction : The compound has been shown to interact with neurotransmitter receptors, potentially affecting neurotransmission and offering insights into its use in treating neurological disorders.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating similar piperidine derivatives demonstrated that compounds with structural similarities displayed antibacterial activity against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0195 mg/mL |
| Escherichia coli | 0.0048 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings suggest that the compound may be effective against a range of pathogens, making it a candidate for further investigation as an antimicrobial agent.
Neuroprotective Effects
Given its structural characteristics, this compound may also exhibit neuroprotective effects. Research into piperidine derivatives indicates potential benefits in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activities of N-[R]-1-(2-aminoethyl)-piperidin derivatives:
- Study on Antimicrobial Properties : A recent study highlighted the effectiveness of piperidine derivatives against various microbial strains, noting their potential as lead compounds in drug development for infectious diseases .
- Neuropharmacological Investigations : Research has focused on the neuropharmacological profiles of similar compounds, indicating that modifications to the piperidine structure can enhance neuroprotective properties while minimizing side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
